molecular formula C2H3ClN2 B3052535 3-Methyl-3-chlorodiazirine CAS No. 4222-21-3

3-Methyl-3-chlorodiazirine

Cat. No. B3052535
CAS RN: 4222-21-3
M. Wt: 90.51 g/mol
InChI Key: PGWJHJYENHOJDU-UHFFFAOYSA-N
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Description

3-Methyl-3-chlorodiazirine is a chemical compound with the formula C2H3ClN2. It has a molecular weight of 90.512 . The IUPAC Standard InChI is InChI=1S/C2H3ClN2/c1-2(3)4-5-2/h1H3 .


Synthesis Analysis

The synthesis of 3-Methyl-3-chlorodiazirine has been investigated in the gas phase at pressures up to 6000 Torr (800 kPa). The principal products were vinyl chloride, nitrogen, acetylene, hydrogen chloride, and 1,1-dichloroethane .


Molecular Structure Analysis

The molecular structure of 3-Methyl-3-chlorodiazirine contains a total of 8 bonds; 5 non-H bonds, 1 multiple bond, 1 double bond, 1 three-membered ring, and 1 N azo-derivative .


Chemical Reactions Analysis

The photolysis of 3-Methyl-3-chlorodiazirine has been investigated in the gas phase at pressures up to 6000 Torr (800 kPa). The principal products were vinyl chloride, nitrogen, acetylene, hydrogen chloride, and 1,1-dichloroethane .

Scientific Research Applications

Self-heating in Decomposition

  • The gas-phase decomposition of 3-Methyl-3-chlorodiazirine has been extensively studied. A significant aspect of this research is the observation of self-heating during the reaction, which was re-investigated using direct measurement of the reactant gas temperature (Archer & Tyler, 1976).

Photochemical Studies

  • Photochemical research involving 3-Methyl-3-chlorodiazirine has been conducted to understand its behavior in different states. For example, a study on the photochemistry of crystalline chlorodiazirines, including 3-Methyl-3-chlorodiazirine, was carried out to analyze the influence of conformational disorder and intermolecular interactions on the reactivity of singlet chlorocarbenes (Sanramé et al., 2003).

Photolysis and Product Formation

  • The photolysis of 3-Methyl-3-chlorodiazirine has been investigated in various conditions. Studies have focused on the formation of products like vinyl chloride, nitrogen, acetylene, hydrogen chloride, and 1,1-dichloroethane, providing insights into the energy spread and decomposition processes of these compounds (Frey & Penny, 1978).

Reaction Mechanisms and Intermediates

  • Research has also been conducted on the strict product partition of excited diazirine–carbene systems, exploring the reaction mechanisms and the formation of intermediate compounds. This includes studies on the production of various chlorocarbenes and their subsequent reactions (Moss & Liu, 1993).

Applications in Chemical Synthesis

  • 3-Methyl-3-chlorodiazirine has been used in the synthesis of other chemicals, such as in the creation of benzylchlorocarbene through photolysis and its observation in cryogenic matrixes. This research has implications for understanding the formation and behavior of carbenes in chemical reactions (Wierlacher et al., 1993).

Inhibitory Activity and Alternative Applications

  • While not directly related to 3-Methyl-3-chlorodiazirine, research on alternative compounds to methyl bromide for soil fumigation has been conducted, which could indirectly inform the understanding of related compounds (Rugutt et al., 2006).

Mechanism of Action

The photolysis of 3-Methyl-3-chlorodiazirine has been investigated in the gas phase at pressures up to 6000 Torr (800 kPa). The principal products were vinyl chloride, nitrogen, acetylene, hydrogen chloride, and 1,1-dichloroethane .

properties

IUPAC Name

3-chloro-3-methyldiazirine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClN2/c1-2(3)4-5-2/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWJHJYENHOJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195045
Record name 3-Methyl-3-chlorodiazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-chlorodiazirine

CAS RN

4222-21-3
Record name 3-Methyl-3-chlorodiazirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3-chlorodiazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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